Sodium hypochlorite pentahydrate
CAS No.: 10022-70-5
Cat. No.: VC21216109
Molecular Formula: ClH3NaO2
Molecular Weight: 93.46 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10022-70-5 |
---|---|
Molecular Formula | ClH3NaO2 |
Molecular Weight | 93.46 g/mol |
IUPAC Name | sodium;hypochlorite;pentahydrate |
Standard InChI | InChI=1S/ClHO.Na.H2O/c1-2;;/h2H;;1H2 |
Standard InChI Key | BIYQMPMOJAQCFC-UHFFFAOYSA-N |
Isomeric SMILES | O.O.O.O.O.[O-]Cl.[Na+] |
SMILES | O.O.O.O.O.[O-]Cl.[Na+] |
Canonical SMILES | O.OCl.[Na] |
Chemical Properties and Structure
Basic Information
Sodium hypochlorite pentahydrate is a crystalline compound with the molecular formula NaClO·5H₂O. It contains five molecules of water of crystallization per molecule of sodium hypochlorite, resulting in a stable crystalline structure. The compound has a molecular weight of 165.53 and is identified by CAS No. 10022-70-5 . It is also known by several synonyms including "Hypochlorous acid, sodium salt, pentahydrate" .
Physical Properties
Sodium hypochlorite pentahydrate appears as pale green orthorhombic crystals or as a crystalline powder with a color ranging from light yellow to orange . The compound exhibits distinct physical properties that differ from its anhydrous counterpart, as detailed in Table 1.
Table 1: Physical Properties of Sodium Hypochlorite Pentahydrate
Property | Value |
---|---|
Melting point | 18°C |
Density | 1.600 |
Physical form | Pale green orthorhombic crystals |
Color | Light yellow to yellow to orange |
NaOCl content | 44% |
pH (aqueous solution) | 11-12 |
The compound contains approximately 44% sodium hypochlorite and minimal amounts of sodium hydroxide and sodium chloride as impurities . This high concentration of active ingredient makes it particularly valuable for applications requiring precise dosing.
Solubility Profile
Sodium hypochlorite pentahydrate is completely soluble in water, producing solutions with pH values around 11-12, which is lower than the pH of conventional sodium hypochlorite solutions (approximately 13) . It shows slight solubility in methanol and is generally insoluble in other organic solvents .
Synthesis and Production
Industrial Synthesis
The industrial production of sodium hypochlorite pentahydrate follows a specific process designed to yield high-purity crystals. The synthesis involves the following steps:
-
Preparation of a high-concentration sodium hypochlorite solution by passing chlorine gas into 45-48% sodium hydroxide solution
-
Filtration to remove precipitated sodium chloride
-
Cooling of the filtrate to approximately 15°C to induce crystallization of sodium hypochlorite pentahydrate
This method produces crystalline sodium hypochlorite pentahydrate with minimal impurities, making it suitable for various applications requiring high-purity reagents.
Parameter | Classification |
---|---|
GHS Symbols | GHS05, GHS09, GHS03 |
Signal word | Danger |
Hazard statements | H314-H410-H272-H290 |
Transport classification | UN 3212 5.1/PG II |
Hazard Class | 5.1 |
Packing Group | II |
RTECS Number | NH3486800 |
Proper handling procedures should include the use of appropriate personal protective equipment, adequate ventilation, and measures to prevent contact with incompatible materials.
Applications in Organic Synthesis
Oxidation of Alcohols
Sodium hypochlorite pentahydrate has proven to be an effective oxidizing agent for various organic substrates. It can efficiently oxidize primary and secondary alcohols, including sterically hindered ones, in the presence of catalysts such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and tetrabutylammonium hydrogen sulfate without requiring pH adjustment .
Even in the absence of catalysts, sodium hypochlorite pentahydrate selectively oxidizes allylic, benzylic, and secondary alcohols when using acetonitrile as the solvent . This selectivity is valuable in organic synthesis, particularly when working with complex molecules containing multiple functional groups.
Glycol Cleavage Reactions
Another important application of sodium hypochlorite pentahydrate is in glycol cleavage reactions. The compound has shown the ability to cleave trans-cyclic glycols, which are typically difficult to react with conventional glycol cleavage reagents . This property expands the utility of sodium hypochlorite pentahydrate in the synthesis of complex organic molecules.
Oxidation of Sulfur Compounds
Sodium hypochlorite pentahydrate has demonstrated effectiveness in the oxidation of sulfur-containing compounds:
-
The oxidation of sulfides with an equimolar amount of sodium hypochlorite pentahydrate in aqueous acetonitrile selectively produces the corresponding sulfoxides in high yields under catalyst-free conditions
-
Sulfones can be efficiently obtained by oxidizing sulfides with 2.4 equivalents of aqueous sodium hypochlorite prepared from sodium hypochlorite pentahydrate in toluene
-
The reaction of disulfides or thiols with sodium hypochlorite pentahydrate in acetic acid produces sulfonyl chloride
These capabilities make sodium hypochlorite pentahydrate a versatile reagent for the transformation of sulfur-containing compounds.
Analytical Applications
Spectrophotometric Method for Tryptophan Determination
A notable analytical application of sodium hypochlorite pentahydrate is in the spectrophotometric determination of tryptophan (Trp), an essential amino acid. Researchers have developed a simple colorimetric method using sodium hypochlorite pentahydrate and monosodium glutamate that induces a crimson color change with an absorption peak at 525 nm .
This method offers several advantages over conventional techniques:
-
It uses safe materials rather than toxic substances
-
It enables quantification of tryptophan by simple spectrophotometry in just 10 minutes
-
It exhibits a linear detection range from 10 to 100 mg/L (R² = 0.9996)
-
It demonstrates good recovery rates in spiked cerebrospinal fluid samples (90.5% to 104.3%)
The method's simplicity, speed, and accuracy make it a practical alternative to more complex and expensive analytical techniques such as HPLC with mass spectrometry or fluorescence detection.
Advantages Over Conventional Sodium Hypochlorite Solutions
Concentration and Stability
Sodium hypochlorite pentahydrate offers several significant advantages over conventional aqueous sodium hypochlorite solutions:
-
Higher concentration: It contains 44% sodium hypochlorite, whereas conventional solutions typically contain up to 13%
-
Enhanced stability: It is more stable than conventional solutions, especially at temperatures below 7°C
-
Lower pH: Aqueous solutions prepared from sodium hypochlorite pentahydrate have a pH of approximately 11-12, compared to the pH of about 13 for conventional solutions
-
Minimal impurities: It contains minimal amounts of sodium hydroxide and sodium chloride
Environmental Considerations
Sodium hypochlorite pentahydrate is considered an environmentally benign oxidant for organic synthesis because the post-oxidation waste primarily consists of sodium chloride (table salt) . This property aligns with the principles of green chemistry and sustainable chemical processes.
Research Findings and Novel Applications
Recent Developments in Organic Synthesis
Recent research has expanded the applications of sodium hypochlorite pentahydrate in organic synthesis. It has been utilized in various reactions including:
These developments highlight the versatility of sodium hypochlorite pentahydrate as a reagent in organic synthesis and its potential for further applications in both laboratory and industrial settings.
Comparative Performance Studies
Studies comparing sodium hypochlorite pentahydrate with other oxidizing agents have demonstrated its efficacy and selectivity in various transformations. For example, in the oxidation of sulfides to sulfoxides, sodium hypochlorite pentahydrate provides high selectivity under catalyst-free conditions, which is advantageous compared to other oxidizing systems that may require catalysts or precise pH control .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume